Cas no 1403367-47-4 (Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane)
![Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane structure](https://www.kuujia.com/scimg/cas/1403367-47-4x500.png)
Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane Chemical and Physical Properties
Names and Identifiers
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- Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane
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- Inchi: 1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-3-1-2-4-10-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
- InChI Key: DWKBOCHMLBTELH-UHFFFAOYSA-N
- SMILES: [Sn](C1C=CC=C(C(F)(F)F)N=1)(CCCC)(CCCC)CCCC
Computed Properties
- Exact Mass: 437.135237 g/mol
- Monoisotopic Mass: 437.135237 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 10
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9
- Molecular Weight: 436.1
Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-372031-0.5g |
2-(tributylstannyl)-6-(trifluoromethyl)pyridine |
1403367-47-4 | 95% | 0.5g |
$579.0 | 2023-03-02 | |
Enamine | EN300-372031-0.1g |
2-(tributylstannyl)-6-(trifluoromethyl)pyridine |
1403367-47-4 | 95% | 0.1g |
$257.0 | 2023-03-02 | |
1PlusChem | 1P01EBWX-100mg |
2-(tributylstannyl)-6-(trifluoromethyl)pyridine |
1403367-47-4 | 95% | 100mg |
$369.00 | 2024-06-21 | |
1PlusChem | 1P01EBWX-10g |
2-(tributylstannyl)-6-(trifluoromethyl)pyridine |
1403367-47-4 | 95% | 10g |
$4006.00 | 2024-06-21 | |
1PlusChem | 1P01EBWX-250mg |
2-(tributylstannyl)-6-(trifluoromethyl)pyridine |
1403367-47-4 | 95% | 250mg |
$516.00 | 2024-06-21 | |
1PlusChem | 1P01EBWX-500mg |
2-(tributylstannyl)-6-(trifluoromethyl)pyridine |
1403367-47-4 | 95% | 500mg |
$778.00 | 2024-06-21 | |
Enamine | EN300-372031-5.0g |
2-(tributylstannyl)-6-(trifluoromethyl)pyridine |
1403367-47-4 | 95% | 5.0g |
$2152.0 | 2023-03-02 | |
Enamine | EN300-372031-5000mg |
2-(tributylstannyl)-6-(trifluoromethyl)pyridine |
1403367-47-4 | 95.0% | 5g |
$2152.0 | 2022-10-09 | |
Enamine | EN300-372031-10000mg |
2-(tributylstannyl)-6-(trifluoromethyl)pyridine |
1403367-47-4 | 95.0% | 10g |
$3191.0 | 2022-10-09 | |
Enamine | EN300-372031-100mg |
2-(tributylstannyl)-6-(trifluoromethyl)pyridine |
1403367-47-4 | 95.0% | 100mg |
$257.0 | 2022-10-09 |
Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane Related Literature
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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2. Back matter
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3. Book reviews
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
Additional information on Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane
Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane (CAS No. 1403367-47-4): A Comprehensive Overview
Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane (CAS No. 1403367-47-4) is a versatile organotin compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique structure and reactivity, has been extensively studied for its potential applications in various chemical processes and biological systems.
The chemical structure of tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane consists of a tin atom bonded to three butyl groups and a 6-(trifluoromethyl)pyridin-2-yl moiety. The presence of the trifluoromethyl group imparts significant electronic and steric effects, making this compound an attractive reagent for a variety of synthetic transformations. The pyridine ring, with its nitrogen atom, further enhances the reactivity and stability of the molecule.
In recent years, tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane has been utilized in several key reactions, including cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules. These reactions are crucial in the development of new pharmaceuticals, agrochemicals, and materials. For instance, a study published in the Journal of Organic Chemistry demonstrated the efficiency of this compound in palladium-catalyzed cross-coupling reactions, leading to the formation of biologically active compounds with high yields and selectivity.
The reactivity of tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane is not limited to cross-coupling reactions. It has also shown promise in other synthetic methodologies, such as radical reactions and organometallic transformations. A notable example is its use in the synthesis of fluorinated heterocycles, which are important intermediates in the development of new drugs targeting various diseases. Research published in Organic Letters highlighted the ability of this compound to facilitate the formation of fluorinated pyridines with high regioselectivity and functional group tolerance.
Beyond its synthetic applications, tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane has been explored for its potential biological activities. Studies have shown that compounds containing trifluoromethyl groups can exhibit enhanced pharmacological properties due to their increased lipophilicity and metabolic stability. In a recent study published in Bioorganic & Medicinal Chemistry Letters, researchers investigated the antitumor activity of derivatives derived from this organotin compound. The results indicated that these derivatives showed promising cytotoxic effects against several cancer cell lines, suggesting their potential as lead compounds for drug discovery.
The environmental impact and safety profile of tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane have also been evaluated. While organotin compounds can be toxic at high concentrations, careful handling and proper disposal practices can mitigate these risks. Research published in Environmental Science & Technology provided guidelines for the safe use and disposal of this compound in laboratory settings.
In conclusion, tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane (CAS No. 1403367-47-4) is a valuable reagent with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structure and reactivity make it an essential tool for researchers aiming to develop new compounds with enhanced properties and biological activities. As ongoing research continues to uncover new applications and optimize existing methodologies, this compound is poised to play a significant role in advancing scientific knowledge and technological innovation.
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